Product packaging for DESACETYL DILTIAZEM HCL(Cat. No.:CAS No. 75472-91-2)

DESACETYL DILTIAZEM HCL

Cat. No.: B194533
CAS No.: 75472-91-2
M. Wt: 408.9 g/mol
InChI Key: XNQWAVFYFJXSHD-VOMIJIAVSA-N
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Description

Desacetyl Diltiazem Hydrochloride is a well-characterized compound that serves as a primary metabolite and a significant degradation product of the calcium channel blocker, Diltiazem Hydrochloride . In pharmacological research, it is noted that this metabolite retains coronary vasodilatory activity, though it is less potent than the parent drug . This compound is an essential reference standard in pharmaceutical analysis, crucial for Analytical Method Development (AMD), Method Validation (AMV), and ongoing Quality Control (QC) during the production of Diltiazem Hydrochloride . It is particularly valuable for identifying and quantifying impurities and degradation products to ensure drug safety and efficacy, supporting both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . The chiral integrity of Desacetyl Diltiazem HCl is a key point of study; it can exist as four stereoisomers, which can be resolved using specialized chiral HPLC methods for precise analysis . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3S·HCl B194533 DESACETYL DILTIAZEM HCL CAS No. 75472-91-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQWAVFYFJXSHD-VOMIJIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226411
Record name (2S-cis)-5-(2-(Dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
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Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75472-91-2
Record name Deacetyldiltiazem hydrochloride
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Record name Deacetyldiltiazem hydrochloride
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Record name (2S-cis)-5-(2-(Dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
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Record name (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
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Record name DEACETYLDILTIAZEM HYDROCHLORIDE
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Metabolic Biotransformation of Diltiazem Leading to Desacetyl Diltiazem Hcl

Deacetylation Pathway and Metabolite Formation

The initial and one of the major metabolic transformations of diltiazem (B1670644) involves the removal of an acetyl group, a reaction known as deacetylation.

The deacetylation of diltiazem is catalyzed by esterase enzymes found in both plasma and various tissues, including the liver. tga.gov.auhres.cahres.ca This hydrolytic process cleaves the ester bond in the diltiazem molecule, resulting in the formation of Desacetyl Diltiazem. tga.gov.auhres.capathbank.orgdrugbank.comresearchgate.net The activity of these esterases can vary between species, as evidenced by a significantly higher ratio of Desacetyl Diltiazem to diltiazem in rats compared to humans, suggesting differences in enzyme activity or substrate specificity. researchgate.net In some instances, such as in the rat jejunum, the deacetylation of diltiazem to Desacetyl Diltiazem (M1) can be rapid.

Desacetyl Diltiazem is consistently identified as one of the principal metabolites of diltiazem in humans. tga.gov.auhpra.ie It circulates in the plasma at concentrations approximately 10-20% of the parent drug. hres.cahres.ca Despite its lower concentration relative to diltiazem, Desacetyl Diltiazem is noteworthy for its pharmacological activity, retaining about 25-50% of the coronary vasodilatory potency of the parent compound. hres.cahres.cadrugbank.comhpra.ienih.gov Its presence as a primary metabolite has been confirmed in numerous pharmacokinetic studies. tga.gov.aupathbank.orghpra.ienih.gov

Interplay with Other Diltiazem Metabolic Pathways

Concurrent N-Demethylation and O-Demethylation Pathways

Alongside deacetylation, diltiazem is also metabolized through N-demethylation and O-demethylation, processes primarily mediated by cytochrome P450 (CYP) enzymes. tga.gov.auhres.capathbank.orgdrugbank.com N-demethylation, which leads to the formation of N-monodesmethyl diltiazem, is mainly carried out by the CYP3A4 isoenzyme. tga.gov.auhres.capathbank.orgdrugbank.com O-demethylation is attributed to the activity of the CYP2D6 isoenzyme. pathbank.orgdrugbank.comnih.govnih.gov These pathways run in parallel to deacetylation, contributing to the diverse array of diltiazem metabolites found in the body. tga.gov.auhres.capathbank.orgdrugbank.comhpra.ienih.gov

Conjugation Pathways: Sulfation and Glucuronidation of Metabolites

Following the initial Phase I reactions (deacetylation, demethylation), diltiazem metabolites can undergo Phase II conjugation reactions, such as sulfation and glucuronidation. hres.cadrugbank.com These processes involve the addition of endogenous molecules like sulfate (B86663) or glucuronic acid to the metabolites, which increases their water solubility and facilitates their excretion from the body. hres.cadrugbank.comwikipedia.org For instance, Deacetyl N-monodesmethyl diltiazem can be further metabolized and then undergo glucuronidation or sulfation. pathbank.orgdrugbank.com These conjugation reactions are a crucial step in the detoxification and elimination of drug metabolites. frontiersin.orgwashington.edu

Role of Cytochrome P450 Isoenzymes in Desacetyl Diltiazem Disposition

While esterases are responsible for the formation of Desacetyl Diltiazem, its subsequent metabolism and elimination are heavily influenced by the cytochrome P450 system.

In vitro studies have revealed that the CYP2D6 isoenzyme plays a more significant role than CYP3A4 in the metabolism of Desacetyl Diltiazem. tga.gov.aunih.gov Specifically, CYP2D6 is involved in the O-demethylation of Desacetyl Diltiazem. nih.govnih.govresearchgate.net The affinity of Desacetyl Diltiazem for CYP2D6 is substantially higher (approximately 100 times) than its affinity for CYP3A4, which is involved in its N-demethylation. nih.gov This suggests that the metabolism of Desacetyl Diltiazem is preferentially mediated by CYP2D6 in vivo. nih.govepha.health

This finding has clinical implications due to the known genetic polymorphism of the CYP2D6 enzyme, which can lead to significant interindividual variability in metabolic capacity. nih.govepha.healthnih.gov Individuals who are poor metabolizers via CYP2D6 may experience a marked accumulation of the pharmacologically active Desacetyl Diltiazem and N-demethyldesacetyl diltiazem. researchgate.netepha.healthnih.gov Studies have shown that systemic exposure to these metabolites can be five times higher in poor CYP2D6 metabolizers compared to extensive metabolizers. researchgate.netnih.gov Therefore, an individual's CYP2D6 genotype could be a significant factor to consider in the clinical use of diltiazem. researchgate.netnih.govepha.healthnih.gov

Table 1: Key Enzymes in Diltiazem and Desacetyl Diltiazem Metabolism

Metabolic PathwayCompoundPrimary Enzyme(s)Resulting Metabolite(s)
DeacetylationDiltiazemEsterases tga.gov.auhres.capathbank.orgdrugbank.comresearchgate.netDesacetyl Diltiazem tga.gov.auhres.capathbank.orgdrugbank.comresearchgate.net
N-DemethylationDiltiazemCYP3A4 tga.gov.auhres.capathbank.orgdrugbank.comN-monodesmethyl diltiazem tga.gov.auhres.capathbank.orgdrugbank.com
O-DemethylationDiltiazemCYP2D6 pathbank.orgdrugbank.comnih.govnih.govO-desmethyl diltiazem pathbank.orgdrugbank.comnih.gov
O-DemethylationDesacetyl DiltiazemCYP2D6 tga.gov.aunih.govDesacetyl-O-demethyl diltiazem nih.gov
N-DemethylationDesacetyl DiltiazemCYP3A4 nih.govN-demethyldesacetyl diltiazem researchgate.netnih.gov
ConjugationVarious MetabolitesSulfotransferases, UDP-glucuronosyltransferases hres.cadrugbank.comSulfated and glucuronidated conjugates hres.capathbank.orgdrugbank.com

Involvement of CYP3A4 in Diltiazem N-Demethylation

The N-demethylation of diltiazem is a critical metabolic step predominantly carried out by the cytochrome P450 3A4 (CYP3A4) isoenzyme. drugbank.comhres.cahres.ca In vitro studies using human liver microsomes have confirmed that CYP3A4 is the principal enzyme responsible for this reaction. hres.canih.gov The activity of CYP3A4 in N-demethylating diltiazem shows considerable variability among individuals, which can contribute to differences in drug response. nih.gov

The significance of CYP3A4 in diltiazem metabolism is further highlighted by its role in the drug's first-pass metabolism, which contributes to diltiazem's relatively low oral bioavailability of about 40%. drugbank.comnih.gov While other CYP isoenzymes like CYP2C8 and CYP2C9 show some activity in diltiazem N-demethylation, their contribution is minor compared to that of CYP3A4. nih.gov

Prominent Role of CYP2D6 in Desacetyl Diltiazem Metabolism

Once diltiazem is deacetylated to form Desacetyl Diltiazem (also referred to as M1), the metabolic focus shifts towards the CYP2D6 isoenzyme. nih.gov While CYP3A4 is central to the metabolism of the parent drug, CYP2D6 plays a more significant role in the subsequent metabolism of Desacetyl Diltiazem. tga.gov.aunih.gov Specifically, CYP2D6 is responsible for the O-demethylation of Desacetyl Diltiazem. drugbank.comnih.gov

The clinical relevance of CYP2D6 in this pathway is underscored by pharmacogenomic studies. Individuals with a deficient CYP2D6 phenotype, known as poor metabolizers, exhibit markedly higher plasma concentrations of Desacetyl Diltiazem and its downstream metabolite, N-demethyldesacetyl diltiazem. researchgate.netnih.gov In fact, the systemic exposure to these active metabolites can be five times higher in poor CYP2D6 metabolizers compared to extensive metabolizers. researchgate.netnih.gov This accumulation suggests that individual CYP2D6 activity is a crucial factor to consider in the clinical use of diltiazem, as these metabolites are pharmacologically active. nih.gov

Comparative Substrate Affinity of Desacetyl Diltiazem to CYP2D6 Versus CYP3A4 (in vitro)

In vitro studies have provided clear evidence of the differential affinity of Desacetyl Diltiazem for CYP2D6 and CYP3A4. Desacetyl Diltiazem displays a significantly higher affinity for CYP2D6 compared to CYP3A4. nih.gov This preference indicates that the metabolic pathway for Desacetyl Diltiazem is distinct from that of its parent compound, diltiazem.

The stark contrast in affinity is quantified by their estimated Michaelis-Menten constants (Km). The Km value for the CYP2D6-mediated O-demethylation of Desacetyl Diltiazem is approximately 5 µM. nih.gov In contrast, the affinity of Desacetyl Diltiazem for CYP3A4, which mediates N-demethylation, is about 100 times lower, with a Km value of approximately 540 µM. nih.gov These findings strongly suggest that in the body, the metabolism of Desacetyl Diltiazem via CYP2D6 is the preferred pathway over metabolism by CYP3A4. nih.gov

Comparative Affinity of Desacetyl Diltiazem for CYP Enzymes (in vitro)
EnzymeMetabolic ReactionEstimated Km ValueReference
CYP2D6O-demethylation~5 µM nih.gov
CYP3A4N-demethylation~540 µM nih.gov

In Vitro Inhibition of Cytochrome P450 Activity by Diltiazem and its Metabolites

Diltiazem and its metabolites are known to inhibit the activity of cytochrome P450 enzymes, particularly CYP3A4. nih.govmedsafe.govt.nz This inhibition can lead to clinically significant drug-drug interactions. In vitro studies have shown that diltiazem itself is an inhibitor of CYP3A4. nih.gov

In Vitro Inhibition of CYP3A4 by Diltiazem and its Metabolites
CompoundIC50 Value (vs. Testosterone 6β-hydroxylation)Inhibitory Potency Relative to DiltiazemReference
Diltiazem120 µM- tga.gov.aunih.gov
N-desmethyl Diltiazem11 µM11 times more potent tga.gov.aunih.gov
N,N-didesmethyl Diltiazem0.6 µM200 times more potent tga.gov.aunih.gov
O-desmethyl DiltiazemNot inhibitory tga.gov.aunih.gov

Pharmacological Activity and Mechanistic Insights of Desacetyl Diltiazem Hcl

In Vitro and Ex Vivo Assessment of Vasodilatory Potency

Comparative Coronary Vasodilatory Potency Relative to Parent Diltiazem (B1670644)

Desacetyl diltiazem is a pharmacologically active metabolite of diltiazem. researchgate.net In terms of coronary vasodilation, desacetyl diltiazem is reported to be approximately 25% to 50% as potent as its parent compound, diltiazem. aapharma.casandoz.combauschhealth.comfda.govmedsafe.govt.nzprescriberpoint.comfda.govfda.gov One study noted that this degradation product has about 50% of the vasodilatory potency of diltiazem hydrochloride. jrespharm.com This metabolite is present in the plasma at concentrations of 10% to 20% of the parent diltiazem. aapharma.casandoz.comfda.govmedsafe.govt.nzprescriberpoint.comfda.govfda.gov

FeatureDesacetyl DiltiazemDiltiazem
Coronary Vasodilatory Potency 25% to 50% of diltiazem aapharma.casandoz.combauschhealth.comfda.govmedsafe.govt.nzprescriberpoint.comfda.govfda.gov100% (parent compound)
Plasma Concentration Relative to Diltiazem 10% to 20% aapharma.casandoz.comfda.govmedsafe.govt.nzprescriberpoint.comfda.govfda.gov100% (parent compound)

Effects on Isolated Cardiovascular and Smooth Muscle Tissues

Similar to its parent compound, desacetyl diltiazem functions as a calcium channel blocker. smolecule.com Its primary mechanism involves inhibiting the influx of calcium into vascular smooth muscle cells, which leads to their relaxation and a subsequent reduction in peripheral vascular resistance. smolecule.com This vasodilatory action extends to both large and small coronary arteries. nih.gov In isolated human coronary artery segments, diltiazem has been shown to produce nearly complete relaxation of potassium-contracted segments. sandoz.com

The effects of diltiazem, and by extension its metabolite, are not limited to vascular smooth muscle. In isolated tissue preparations, diltiazem demonstrates a negative inotropic effect, meaning it decreases the force of myocardial contraction. fda.govnih.govdrugbank.com It also decreases sinoatrial and atrioventricular conduction in these preparations. fda.govnih.govdrugbank.com

Mechanistic Examination of Calcium Channel Modulation by Desacetyl Diltiazem

The therapeutic effects of diltiazem and its metabolites are linked to their ability to inhibit the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle cell membranes. fda.govnih.govdrugbank.com

Interference with Slow Inward Calcium Current in Excitable Tissues (in animal models and isolated preparations)

In animal models, diltiazem has been shown to interfere with the slow inward (depolarizing) current in excitable tissues. fda.govnih.gov This current is carried by calcium ions through what are known as slow calcium channels. medcentral.com By blocking these channels, diltiazem and its metabolites reduce the amount of intracellular calcium available for muscle contraction. drugbank.com This action is believed to be the primary mechanism behind its vasodilatory and cardiac effects. fda.govnih.gov The drug is thought to inhibit the ion-control gating mechanisms of the channel, deform the slow channel, or interfere with the release of calcium from the sarcoplasmic reticulum. medcentral.com

Excitation-Contraction Uncoupling in Myocardial Tissues (in animal models and isolated preparations)

A key consequence of interfering with the slow inward calcium current is the uncoupling of excitation from contraction in myocardial tissues. fda.govnih.gov In various myocardial tissue models, diltiazem causes this uncoupling without altering the configuration of the action potential. fda.govnih.gov This means that while the electrical signal for contraction (excitation) may still occur, the mechanical response (contraction) is diminished due to the reduced calcium influx.

Structure-Activity Relationship (SAR) Studies for Desacetyl Diltiazem

The chemical structure of desacetyl diltiazem differs from diltiazem by the hydrolysis of the acetyl group at the 3-position of the benzothiazepine (B8601423) ring. This structural modification is directly responsible for its reduced vasodilatory potency compared to the parent drug. medcentral.com The acetyl group in diltiazem contributes significantly to its pharmacological activity, and its removal to form desacetyl diltiazem results in a compound that is 50-75% less potent. aapharma.casandoz.combauschhealth.comfda.govmedsafe.govt.nzprescriberpoint.comfda.govfda.gov

Pharmacokinetic Characteristics of Desacetyl Diltiazem Hcl in Research Models

Absorption and Distribution Studies in Non-Clinical Systems

In vitro studies utilizing the everted sac of a rat jejunum have demonstrated that diltiazem (B1670644) undergoes rapid and extensive metabolism within the intestinal wall. nih.gov The primary metabolic reaction is desacetylation, leading to the formation of its principal metabolite, Desacetyl Diltiazem (also referred to as M1). nih.gov This process is mediated by esterase enzymes. researchgate.net In addition to the significant production of Desacetyl Diltiazem, these in vitro models have also identified the formation of minor amounts of other metabolites, including N-demethyl-diltiazem and desacetyl-N-demethyl-diltiazem. nih.gov The rapid nature of this intestinal desacetylation made it challenging to study the transport of the parent compound, diltiazem, across the jejunum in this specific model. nih.gov

The distribution of Desacetyl Diltiazem extends to various biological fluids, as demonstrated in studies with lactating rabbits. Following intravenous administration of diltiazem to lactating rabbits, both diltiazem and its metabolite Desacetyl Diltiazem were found to diffuse freely into milk. While diltiazem and its metabolites, Desacetyl Diltiazem and N-desmethyl diltiazem, were detected in the blood, only Desacetyl Diltiazem was detected as a metabolite in the milk. This indicates that Desacetyl Diltiazem can cross biological membranes and distribute into compartments such as breast milk. researchgate.net

P-glycoprotein Mediated Efflux of Desacetyl Diltiazem (in vitro)

Elimination and Excretion Pathways of Desacetyl Diltiazem Metabolites

The elimination of diltiazem and its metabolites occurs through extensive metabolism, followed by excretion in both urine and feces. The metabolites are typically converted to conjugates, such as glucuronide or sulphate, before excretion. hpra.ie Approximately 35% of diltiazem is excreted as its metabolites via the kidneys, while about 60% is eliminated through the feces, indicating significant biliary excretion. hpra.iehpra.ietevauk.com Among the metabolites found in urine, N-monodesmethyl diltiazem is a major component, followed by others including deacetyl N,O-didesmethyl diltiazem, deacetyl N-monodesmethyl diltiazem, and deacetyl diltiazem. drugbank.com However, there is considerable inter-individual variability in the urinary excretion patterns of diltiazem and its metabolites. drugbank.com

Accumulation and Plasma Disposition of Desacetyl Diltiazem in Research Settings (e.g., chronic diltiazem administration studies, healthy volunteers)

During long-term administration of diltiazem, Desacetyl Diltiazem, along with other metabolites, has been shown to accumulate in human plasma. nih.govnih.gov Studies in healthy volunteers have demonstrated that the disposition of diltiazem is nonlinear with repeated dosing, leading to an accumulation of both the parent drug and its metabolite, Desacetyl Diltiazem. nih.gov One study observed that the area under the time versus concentration curve (AUC) for diltiazem increased significantly with chronic administration. nih.gov

Research in elderly volunteers who received multiple doses of diltiazem also showed a notable increase in the ratio of the AUC for Desacetyl Diltiazem relative to the AUC for diltiazem, suggesting an increased biotransformation to this metabolite with chronic dosing in this population. Although the elimination half-life of diltiazem did not change significantly after repeated oral administration, a slight accumulation of both diltiazem and the Desacetyl Diltiazem metabolite in the plasma was observed. hpra.ietevauk.com

Table 1: Accumulation of Desacetyl Diltiazem in Human Plasma

Study Population Dosing Regimen Key Finding
Patients Repeated oral administration (60 or 90 mg every 6 hours for 16 doses) Accumulation of both diltiazem and its metabolite, deacetyldiltiazem, was observed. nih.gov
Healthy Volunteers Chronic diltiazem administration Desmethyldiltiazem (MA) and desacetyldiltiazem (M1) accumulate significantly. nih.gov
Elderly Volunteers Single dose vs. multiple doses (60 mg every 8h for 7 days) The ratio of AUC desacetyl-diltiazem/AUC diltiazem increased between single and multiple doses.

Influence of Genetic Polymorphism on Desacetyl Diltiazem Exposure (e.g., CYP2D6 genotype and metabolite accumulation in volunteers)

Genetic variations in drug-metabolizing enzymes can significantly impact the pharmacokinetic profile of drugs and their metabolites. For Desacetyl Diltiazem, the polymorphic enzyme cytochrome P450 2D6 (CYP2D6) plays a crucial role. researchgate.netnih.gov While CYP2D6 activity does not have a major impact on the disposition of the parent drug, diltiazem, it is the major enzyme responsible for the metabolism of Desacetyl Diltiazem. researchgate.net

Studies in healthy human volunteers have shown a marked difference in Desacetyl Diltiazem exposure based on their CYP2D6 genotype. In individuals identified as poor CYP2D6 metabolizers, the systemic exposure to Desacetyl Diltiazem and N-demethyldesacetyl diltiazem was found to be five times or more higher than in extensive CYP2D6 metabolizers. researchgate.netnih.govepha.health This leads to a significant accumulation of these pharmacologically active metabolites in individuals with a deficient CYP2D6 phenotype. researchgate.netnih.gov

A study conducted in a healthy Chinese population investigated the impact of the CYP2D610 allele. The results showed that individuals with the CYP2D610/10 genotype had a 2-fold higher systemic exposure to Desacetyl Diltiazem compared to those with the *1/10 or *1/1 genotypes. epha.healthingentaconnect.comnih.gov This indicates that the CYP2D610 allele contributes to the accumulation of Desacetyl Diltiazem. ingentaconnect.comnih.gov

Table 2: Influence of CYP2D6 Genotype on Desacetyl Diltiazem Exposure

Population Genotype Comparison Impact on Desacetyl Diltiazem Exposure
Caucasian Volunteers Poor CYP2D6 Metabolizers vs. Extensive Metabolizers ≥ 5-fold higher systemic exposure in poor metabolizers. researchgate.netnih.govepha.health
Chinese Volunteers CYP2D6*10/*10 vs. *1/*10 or *1/*1 2-fold higher systemic exposure in *10/*10 genotype carriers. epha.healthingentaconnect.comnih.gov

Table 3: List of Compounds

Compound Name
Desacetyl Diltiazem HCl
Diltiazem
N-demethyl-diltiazem
Desacetyl-N-demethyl-diltiazem
Verapamil (B1683045)
N-desmethyl diltiazem
N-monodesmethyl diltiazem
Deacetyl N,O-didesmethyl diltiazem
Deacetyl N-monodesmethyl diltiazem
Deacetyl diltiazem
Desmethyldiltiazem
Desacetyldiltiazem

Advanced Analytical Methodologies for Desacetyl Diltiazem Hcl Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analytical assessment of Desacetyl Diltiazem (B1670644) HCl. Its versatility allows for the development of methods tailored for both quantification and the detailed profiling of related impurities.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of a stability-indicating HPLC method is fundamental for the accurate determination of Desacetyl Diltiazem HCl. derpharmachemica.com Such methods are designed to separate the analyte from its potential degradation products and related substances, ensuring that the analytical results are a true reflection of the sample's composition.

A typical HPLC method for the simultaneous determination of Diltiazem HCl and this compound involves a C18 analytical column. pharmtech.com The mobile phase composition is a critical parameter, with one validated method utilizing a mixture of acetate (B1210297) buffer and acetonitrile (B52724) (650:350 v/v). derpharmachemica.com The flow rate is generally maintained around 1.0 mL/min. derpharmachemica.com Validation of these methods is performed in accordance with established guidelines to demonstrate their suitability for the intended purpose.

Application of Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioanalysis

For bioanalytical applications, where the concentration of this compound may be very low and the sample matrix is complex (e.g., plasma, milk), more sensitive and selective techniques are required. Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool for this purpose. The high separation efficiency of UPLC combined with the specificity and sensitivity of tandem mass spectrometry allows for the reliable quantification of this compound in biological fluids.

Ensuring Specificity and Selectivity of Assays in Complex Matrices

Ensuring the specificity and selectivity of an analytical method is paramount, especially when dealing with complex matrices like pharmaceutical suspensions or biological samples. derpharmachemica.compharmtech.com Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

In HPLC methods, specificity is often demonstrated through forced degradation studies. pharmtech.com By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), a wide range of potential degradation products are generated. The developed method must be able to resolve the this compound peak from all these other peaks. pharmtech.com Diode array detection can be employed to assess the spectral purity of the analyte peak, providing further evidence of the method's specificity. pharmtech.com A peak purity value greater than 0.996 is often considered an indicator of spectral purity. pharmtech.com

Determination of Limits of Detection (LOD) and Quantification (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical validation parameters that define the sensitivity of an analytical method. derpharmachemica.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. derpharmachemica.com

For a validated HPLC method, the LOD and LOQ for this compound were determined to be 0.0408 µg/mL and 0.2668 µg/mL, respectively. derpharmachemica.com These values are established by analyzing a series of low-concentration standards and are typically calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. derpharmachemica.com

Table 1: LOD and LOQ Data for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD)0.0408 derpharmachemica.com
Limit of Quantification (LOQ)0.2668 derpharmachemica.com

Calibration Curve Linearity and Recovery Studies for Analytical Method Validation

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. derpharmachemica.com For this compound, linearity has been established in the concentration range of 25% to 250% of the specified limit. derpharmachemica.com The relationship between concentration and the area under the curve is typically evaluated using linear regression analysis, with a correlation coefficient (R) of ≥ 0.998 being a common acceptance criterion. derpharmachemica.com One study reported a linear equation of Y = 24078.80X – 3710.47 with a correlation coefficient of 0.9998 for this compound. derpharmachemica.com

Accuracy, often assessed through recovery studies, is the closeness of the test results obtained by the method to the true value. pharmtech.com This is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 70% and 130% of the nominal concentration). pharmtech.com The percentage of the analyte recovered is then calculated. For a validated method, recoveries are expected to be within a predefined range, such as 98.0–102.0%, with a relative standard deviation (%RSD) for precision not exceeding a certain value, for instance, 0.3%. pharmtech.com

Table 2: Linearity and Recovery Data for this compound

Validation ParameterSpecificationResult
Linearity Range25% to 250% derpharmachemica.comMethod is linear derpharmachemica.com
Correlation Coefficient (R)≥ 0.998 derpharmachemica.com0.9998 derpharmachemica.com
Accuracy (Recovery)98.0–102.0% pharmtech.comWithin range pharmtech.com
Precision (%RSD)≤ 0.3% pharmtech.com≤ 0.3% pharmtech.com

Advanced Spectroscopic and Other Instrumental Methods for Characterization

Beyond chromatography, various spectroscopic techniques are indispensable for the structural characterization of this compound. Techniques such as 1H-NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS) are used to confirm the identity and structure of the compound. scribd.comstudylib.net These methods provide detailed information about the molecular structure, which is crucial for confirming the identity of reference standards and for characterizing any unknown impurities that may be detected during chromatographic analysis. The use of well-characterized reference standards, such as those from the United States Pharmacopeia (USP), is essential for method development, validation, and routine analysis. scribd.compcokey.com.twhi2000.com

Utilization of Deuterium-Labeled Analogs (e.g., Desacetyl Diltiazem-D3 HCl) as Internal Standards in Research

In the field of advanced analytical chemistry, particularly in bioanalytical and pharmacokinetic studies, the use of stable isotopically labeled (SIL) internal standards is a cornerstone for achieving high precision and accuracy. scispace.com For the quantitative analysis of this compound, its deuterium-labeled analog, Desacetyl Diltiazem-D3 HCl, serves as an exemplary internal standard, especially in methodologies like liquid chromatography-mass spectrometry (LC-MS). smolecule.com

An internal standard is a compound with chemical and physical properties closely matching the analyte of interest, which is added in a known quantity to samples undergoing analysis. smolecule.com Its primary purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. scispace.comclearsynth.com Deuterium-labeled standards are considered the gold standard for mass spectrometry-based quantification because they co-elute with the non-labeled analyte and exhibit similar ionization efficiency, but are distinguishable due to their mass difference. smolecule.comclearsynth.com

Desacetyl Diltiazem-D3 HCl is a derivative of Desacetyl Diltiazem where three hydrogen atoms have been replaced with deuterium (B1214612) isotopes. smolecule.comsynzeal.com This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise quantification by comparing their respective signal intensities. smolecule.com The "d3" designation specifically indicates the presence of three deuterium atoms, which are strategically placed on the methyl group of the dimethylaminoethyl side chain, a metabolically stable position. smolecule.com

The application of Desacetyl Diltiazem-D3 HCl as an internal standard is crucial for several research applications:

Quantitative Bioanalysis: It is essential for accurately measuring the concentration of Desacetyl Diltiazem in complex biological matrices such as plasma and urine. smolecule.com

Pharmacokinetic Studies: Researchers use this labeled compound to meticulously track the metabolic fate of the parent drug, Diltiazem, and to understand its absorption, distribution, metabolism, and excretion pathways. smolecule.comveeprho.com

Method Validation: The use of deuterated standards is integral to validating the robustness and reliability of analytical methods. clearsynth.com

Research has demonstrated the effectiveness of analytical methods developed for the quantification of Desacetyl Diltiazem, often employing a SIL internal standard. The validation of these methods yields key performance data that underscores their reliability.

One of the critical parameters assessed during method validation is linearity, which confirms that the instrument's response is proportional to the analyte concentration over a specific range. The following table presents findings from a study on the linearity of a method for Desacetyl Diltiazem hydrochloride.

Linearity of Analytical Method for this compound

Parameter Value
Concentration Range 1.50-15.0 µg/mL
Correlation Coefficient (R) 0.9998
Regression Equation Y = 24078.80 – 3710.47

Data derived from an HPLC method development study. derpharmachemica.com

Further validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Detection and Quantification Limits for this compound

Parameter Concentration (µg/mL)
Limit of Detection (LOD) 0.0633
Limit of Quantification (LOQ) 0.450

Data from an HPLC method validation study. derpharmachemica.com

In bioanalytical assays using LC-MS/MS for the simultaneous quantification of diltiazem and its metabolites from human plasma, the precision and accuracy of the method are paramount. The following table showcases validation results for Desacetyl Diltiazem. While the study used verapamil (B1683045) as the internal standard, the performance data for Desacetyl Diltiazem is indicative of the results achievable in such assays.

Data from a quantitative analysis of Diltiazem and its metabolites in human plasma. ajptr.com

The isotopic purity of the deuterated standard is also a critical factor. Mass spectrometric analysis has confirmed the high isotopic purity of Desacetyl Diltiazem-D3, ensuring minimal interference from other isotopic species.

Isotopic Purity of Desacetyl Diltiazem-D3

Isotopic Species Distribution
d0 0.00%
d1 0.00%
d2 0.68%
d3 99.32%

Data from mass spectrometric analysis of Desacetyl Diltiazem-d3. smolecule.com

The use of a stable isotopically labeled internal standard like Desacetyl Diltiazem-D3 HCl significantly enhances the quality of research data by compensating for matrix effects and variability in sample processing, thereby providing the precision and accuracy required for rigorous scientific investigation. scispace.comclearsynth.com

Chemical Stability and Degradation Pathways of Desacetyl Diltiazem Hcl

Hydrolytic Degradation Mechanisms of Diltiazem (B1670644) Leading to Desacetyl Diltiazem

The primary pathway for the degradation of diltiazem hydrochloride in aqueous solutions is hydrolysis, which specifically leads to the formation of Desacetyl Diltiazem. google.comdergipark.org.trjrespharm.com This process involves the cleavage of the ester bond in the diltiazem molecule.

The key to the hydrolytic degradation of diltiazem lies in its acetyl oxide radical. mu-varna.bg The hydrolysis of this CH3COO- radical results in the creation of equimolar amounts of O-desacetyl diltiazem and acetic acid. mu-varna.bg This o-deacetylation is the major degradation pathway observed. google.com Studies have shown that under forced degradation conditions, such as in the presence of acid, base, and through photolysis, diltiazem undergoes significant degradation, with a corresponding and notable increase in the concentration of Desacetyl Diltiazem. researchgate.netnih.gov

Several environmental factors significantly influence the rate of diltiazem's hydrolytic degradation.

pH: Diltiazem's stability is highly pH-dependent. The degradation is catalyzed by both specific acid and base reactions. researchgate.net The drug exhibits maximum stability and the lowest rate of hydrolysis in the low-pH range of 3 to 5. mu-varna.bggoogle.com Conversely, degradation is potentiated in acidic and alkaline mediums. google.comjrespharm.com For instance, significant degradation is observed in both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions. nih.gov The rate of hydrolysis follows pseudo-first-order kinetics, with a U-shaped log k-pH profile, indicating minimum degradation at a specific pH. researchgate.net

Temperature: Elevated temperatures accelerate the degradation of diltiazem. google.comjrespharm.com Forced degradation studies often employ high temperatures (e.g., 80°C or 90°C) to induce and study the degradation products. jrespharm.comnih.govderpharmachemica.com

Aqueous Media: The presence of water is essential for the hydrolysis to occur. jrespharm.commu-varna.bgjrespharm.com The degradation is a common issue in aqueous solutions and formulations like creams and hydrogels. jrespharm.commu-varna.bgjrespharm.com The rate of hydrolytic degradation has been observed to be most significant in whole blood, followed by plasma, and is least significant in gastric fluid. nih.gov

The following table summarizes the findings from a study on the forced degradation of diltiazem under various conditions:

Degradation Condition% Diltiazem RemainingObservation
Acidic (1N HCl, 5 hr, 25°C)16.67 ± 1.95Drastic degradation with a remarkable increase in Desacetyl Diltiazem. researchgate.netnih.gov
Alkaline (1N NaOH, 5 hr, 25°C)10.47 ± 2.10Drastic degradation with a remarkable increase in Desacetyl Diltiazem. researchgate.netnih.gov
Oxidative (1% H2O2, 5 hr, 25°C)89.01 ± 1.74Minor increase in Desacetyl Diltiazem. nih.gov
Thermal (80°C, 3 days)84.57 ± 0.86Minor increase in Desacetyl Diltiazem. nih.govjrespharm.com
Photolytic (UV radiation)48.86 ± 1.48Significant degradation with a remarkable increase in Desacetyl Diltiazem. researchgate.netnih.gov
Data sourced from multiple studies to illustrate general trends.

Investigation of Acetyl Oxide Radical Hydrolysis in Diltiazem

Impurity Profiling and Characterization of Degradants

Across numerous studies and under various conditions, Desacetyl Diltiazem has been consistently identified as the major degradation product of diltiazem. google.comjrespharm.comjrespharm.comimpactfactor.orgresearchgate.net Its formation through the hydrolysis of the ester linkage is a well-established degradation pathway. researchgate.net This impurity is also referred to as Diltiazem EP Impurity F. jrespharm.com The presence of Desacetyl Diltiazem is a critical parameter in the stability testing of diltiazem formulations. jrespharm.comimpactfactor.org

The following table shows data from a stability study of a Diltiazem cream formulation, highlighting the formation of Desacetyl Diltiazem over time.

Storage ConditionTime% Desacetyl Diltiazem Impurity
5°CInitialNot Detected
12 months0.15
25°C ± 2°C / 60% ± 5% RHInitialNot Detected
6 months0.25
Table based on findings from a study on Diltiazem cream stability. jrespharm.com

While Desacetyl Diltiazem is the primary degradant, other minor degradation products of diltiazem have been identified. These include N-demethyldiltiazem, N-demethyldesacetyldiltiazem, and O-demethyldesacetyldiltiazem. researchgate.net In some cases, particularly during the analysis of illicit cocaine samples containing diltiazem, Desacetyl Diltiazem itself can be formed as an analytical artifact, especially when using methanol (B129727) as an injection solvent in gas chromatography. researchgate.net Another unidentified artifact with an apparent mass of 354 Daltons has also been observed under these specific analytical conditions. researchgate.net Under oxidative stress, Diltiazem sulfoxide (B87167) can also be formed as a degradation product. nih.gov

Identification of Desacetyl Diltiazem as a Major Degradation Impurity of Diltiazem

Influence of Formulation and Manufacturing Processes on Stability

The formulation and manufacturing processes can have a significant impact on the stability of diltiazem and the rate of formation of Desacetyl Diltiazem.

In the preparation of cream formulations, the order of addition of excipients and the mixing time are crucial. dergipark.org.trjrespharm.com Studies have shown that diltiazem hydrochloride is more susceptible to degradation when mixed directly with water. jrespharm.com A more stable formulation was achieved by first mixing propylene (B89431) glycol and water, and then adding the active diltiazem in the final step with a shorter stirring time. dergipark.org.trjrespharm.com This procedure minimizes the time the active substance is exposed to the aqueous phase during mixing, thus reducing degradation. jrespharm.com

In hydrogel formulations, the addition of polymers like Poloxamer 407 and Eudragit RS was found to have a negative effect on the hydrolysis rate, possibly due to a shift in the dielectric conductivity of the media or a catalytic effect of the polymer's functional groups. mu-varna.bg Interestingly, the increased viscosity of the hydrogels did not improve the hydrolytic stability of diltiazem. mu-varna.bg

For solid dosage forms, such as controlled-release tablets, the choice of excipients is critical. The use of highly water-soluble and hygroscopic excipients like povidone K-30 can act as a source of extra moisture, leading to increased instability and degradation of the diltiazem API. impactfactor.org Eliminating such excipients and avoiding aqueous granulation processes can significantly improve the stability of the final product. researchgate.net Stability studies on controlled-release pellets have shown that formulations can remain stable with unaltered drug-release characteristics after storage under accelerated conditions. nih.gov

The following table illustrates the impact of different formulation approaches on the stability of Diltiazem HCl tablets after 3 months under accelerated stability conditions (40°C/75% RH).

FormulationKey Excipient DifferenceTotal Impurity (%)Desacetyl Diltiazem Impurity (%)
F1Contains Povidone K-30 (hygroscopic)4.1523.662
F2Povidone K-30 eliminated0.7300.600
Data derived from a study on stabilized controlled-release diltiazem tablets. impactfactor.org

Excipient Compatibility and Polymer-Based Stabilization Strategies

The stability of a pharmaceutical formulation is highly dependent on the compatibility of the active pharmaceutical ingredient (API) with the selected excipients. For compounds susceptible to hydrolysis, such as Desacetyl Diltiazem HCl, which is formed via the hydrolysis of Diltiazem HCl, the choice of excipients is critical. researchgate.net Studies on the parent compound, Diltiazem HCl, provide valuable insights into stabilization strategies that are applicable to its desacetyl metabolite.

Polymer-based systems are frequently employed to enhance the stability of moisture-sensitive drugs. By creating a protective matrix or a diffusion barrier, polymers can control the drug's exposure to hydrolytic conditions, thereby slowing down degradation. Research on Diltiazem HCl has explored various polymers for creating controlled-release and stabilized formulations.

Research Findings on Polymer-Based Stabilization:

Hydrophilic Matrix Systems: Polymers such as Hydroxypropyl Methylcellulose (HPMC) have been used to form sustained-release matrix tablets of Diltiazem HCl. These systems control drug release and can protect the drug from the aqueous environment. mdpi.com

pH-Dependent Polymers: Eudragit L100 and S100 are copolymers that dissolve at specific pH values. They are used for targeted drug delivery and can also offer protection to the drug in the acidic environment of the stomach, where acid-catalyzed hydrolysis can occur. researchgate.net

Natural Gums: Natural polymers like guar (B607891) gum and sodium alginate have been investigated for their utility in oral drug delivery systems for Diltiazem HCl, indicating their potential as stabilizing excipients. researchgate.net

Hydrophobic Matrix Systems: Rosin, a natural hydrophobic resin, has been successfully used as a matrix-forming material to control the release of the water-soluble Diltiazem HCl, demonstrating the utility of hydrophobic barriers in preventing hydrolysis. researchgate.net

Compatibility between the drug and excipients is typically assessed using analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). researchgate.netjrespharm.com FTIR studies on Diltiazem HCl with various excipients have shown no significant chemical interactions, indicating good compatibility. jrespharm.comresearchgate.net Similarly, DSC thermograms have been used to confirm that the drug's melting point is not considerably altered in the presence of excipients, suggesting a lack of strong physical or chemical interactions. researchgate.net While these studies were conducted on Diltiazem HCl, the principles of using inert and protective polymers are directly relevant for stabilizing this compound.

Below is a table summarizing polymers investigated for the stabilization and controlled release of the parent compound, Diltiazem HCl.

Polymer/Excipient CategorySpecific ExamplesPurpose in FormulationRelevant Findings
Hydrophilic Polymers HPMC K4M, HPMC K100MMatrix former for sustained releaseCan modulate drug release and protect from hydrolysis. mdpi.com
pH-Dependent Polymers Eudragit L100, Eudragit S100Enteric coating, targeted releaseProtects from acidic degradation, dissolves at specific pH. researchgate.net
Natural Gums Guar Gum, Sodium AlginateBinders, release modifiersInvestigated for compatibility and use in oral delivery systems. researchgate.net
Hydrophobic Polymers RosinHydrophobic matrix formerEffective in controlling the release of water-soluble drugs. researchgate.net

Optimization of Preparation Procedures to Minimize Degradation (e.g., mixing order, stirring time)

The manufacturing process itself can significantly influence the stability of a sensitive compound like this compound. The primary degradation pathway for the formation of Desacetyl Diltiazem from its parent compound is hydrolysis (o-deacetylation), a reaction that can be accelerated by processing conditions, particularly in aqueous environments. jrespharm.comdergipark.org.tr

A study focused on developing a stable Diltiazem cream formulation provided direct evidence of how procedural optimization can minimize the formation of the Desacetyl Diltiazem impurity. jrespharm.comdergipark.org.trjrespharm.com The key factors identified were the order of addition of ingredients and the duration of mixing when preparing the aqueous phase of the formulation.

Research Findings on Procedural Optimization:

It was observed that dissolving Diltiazem HCl directly in water at the beginning of the formulation process, followed by the addition of other excipients and prolonged mixing, led to increased levels of Desacetyl Diltiazem. jrespharm.com To mitigate this, the preparation procedure was optimized.

The most stable formulation was achieved by:

First mixing propylene glycol and water.

Adding the Diltiazem HCl active substance in the final step of the aqueous phase preparation.

This optimized procedure minimized the time the active substance was exposed to the aqueous phase under mixing stress, thereby reducing the extent of hydrolysis and the formation of Desacetyl Diltiazem. jrespharm.com The degradation of Desacetyl Diltiazem itself is also a concern, as studies have shown it can degrade even faster than the parent Diltiazem molecule under certain stress conditions. researchgate.net

The following table presents data from the study on a Diltiazem cream, illustrating the impact of the formulation procedure on the formation of the Desacetyl Diltiazem impurity. jrespharm.com

Formulation ProcedureKey Process ChangeResulting Desacetyl Diltiazem Impurity (%)
Initial Procedure Diltiazem HCl dissolved in water initially, followed by excipient addition and standard mixing.Higher level of impurity formation noted.
Optimized Procedure A Propylene glycol added to water before the active substance.Significant decrease in impurity formation.
Optimized Procedure B (Most Stable) Diltiazem HCl added at the last step of aqueous phase formation with shortened stirring time.Lowest level of Desacetyl Diltiazem impurity formation. jrespharm.com

These findings underscore the critical importance of process parameters in controlling the degradation of sensitive compounds. For this compound, minimizing its exposure to water and heat during manufacturing is a key strategy for ensuring product stability.

Comparative Research on Desacetyl Diltiazem Hcl and Parent Diltiazem

Comparative Pharmacological Potency and Activity Profiles in Research Models

Desacetyl Diltiazem (B1670644), a primary metabolite of Diltiazem, retains pharmacological activity, though its potency differs from the parent compound. Research across various models has quantified these differences, particularly concerning cardiovascular effects.

As a coronary vasodilator, Desacetyl Diltiazem exhibits approximately 25% to 50% of the potency of Diltiazem. fda.govhpra.iebauschhealth.cafda.govfda.gov This activity is a key aspect of the therapeutic effects of Diltiazem. Another active metabolite, N-monodesmethyl diltiazem, has about 20% of the efficacy of the parent drug. hpra.ie

Diltiazem is also known for its smooth muscle relaxant properties. It has been shown to cause a concentration-dependent inhibition of induced myogenic tone in isolated strips of sheep internal anal sphincter muscle.

Table 1: Comparative Pharmacological Potency

CompoundPharmacological EffectRelative Potency vs. DiltiazemResearch ModelCitation
Desacetyl Diltiazem HClCoronary Vasodilation25% - 50%In vitro/Plasma Analysis fda.govhpra.iebauschhealth.cafda.gov
This compound (M1)Hypotensive EffectLess PotentRabbit deepdyve.com
N-monodesmethyl diltiazemCoronary Vasodilation~20%In vitro/Plasma Analysis hpra.ie

Distinct Metabolic Pathways and Enzyme Affinities (e.g., CYP2D6 vs. CYP3A4)

The biotransformation of Diltiazem into its metabolites, including Desacetyl Diltiazem, involves several enzymatic pathways, with distinct affinities for specific cytochrome P450 (CYP) isoenzymes. Diltiazem undergoes extensive first-pass metabolism primarily in the liver. drugbank.com The main metabolic routes are deacetylation, N-demethylation, and O-demethylation. researchgate.net

Deacetylation, which yields Desacetyl Diltiazem, is mediated by esterases. bauschhealth.cadrugbank.com The N-demethylation of Diltiazem is primarily catalyzed by CYP3A4, while O-demethylation is handled by CYP2D6. bauschhealth.cadrugbank.com

A significant distinction emerges when comparing the enzyme affinities for the metabolism of Diltiazem versus its metabolite, Desacetyl Diltiazem. For the parent drug Diltiazem, CYP3A4 plays a more prominent role than CYP2D6. nih.gov This is evidenced by the Michaelis-Menten constant (Km), an indicator of enzyme affinity, where a lower value signifies higher affinity. The estimated Km of Diltiazem for CYP3A4 is between 20-50 µM, which is considerably lower than its Km for CYP2D6, estimated at approximately 200 µM. tga.gov.au

Conversely, for the metabolism of Desacetyl Diltiazem, CYP2D6 is the preferred enzyme. nih.gov In vitro studies show that Desacetyl Diltiazem has a much higher affinity for CYP2D6, with an estimated Km value of about 5 µM. nih.govtga.gov.au Its affinity for CYP3A4 is about 100 times lower, with a Km of approximately 540 µM. nih.govtga.gov.au This indicates that the metabolic pathway for Desacetyl Diltiazem preferentially involves CYP2D6. nih.gov This is clinically relevant as CYP2D6 is a polymorphic enzyme, meaning its activity can vary significantly between individuals, potentially leading to an accumulation of Desacetyl Diltiazem in those with a deficient CYP2D6 phenotype. researchgate.netnih.gov

Table 2: Comparative Enzyme Affinities (Km) for Metabolism

CompoundMetabolic PathwayEnzymeEstimated Km (µM)Citation
DiltiazemN-demethylationCYP3A420 - 50 tga.gov.au
O-demethylationCYP2D6~200 tga.gov.au
This compoundO-demethylationCYP2D6~5 nih.govtga.gov.au
N-demethylationCYP3A4~540 nih.govtga.gov.au

Comparative Pharmacokinetic Disposition in Non-Human Models and In Vitro Systems

Studies in non-human models and in vitro systems have highlighted key differences in the pharmacokinetic disposition of Diltiazem and Desacetyl Diltiazem.

In a comparative study in rabbits receiving a single 5 mg/kg intravenous dose, the systemic clearance (CL) and volume of distribution at steady state (Vdss) were found to be smaller for Diltiazem compared to its metabolites, Desacetyl Diltiazem (M1) and deacetyl-N-monodemethyldiltiazem (M2). deepdyve.com This suggests that the parent drug is cleared from the systemic circulation less rapidly and is less widely distributed into tissues than its metabolites. deepdyve.com

Further research in rabbits demonstrated that the disposition of Diltiazem and its metabolites is complex. nih.gov Following intravenous administration in pregnant rabbits, the pharmacokinetic parameters for Desacetyl Diltiazem were significantly modified compared to non-pregnant animals, whereas the disposition of the N-demethylated metabolite was unaltered. nih.gov Diltiazem and Desacetyl Diltiazem were also found to diffuse freely into the milk of lactating rabbits.

In vitro studies using an isolated rat hepatocyte system investigated the potential for metabolite-inhibiting biotransformation. These experiments determined apparent inhibitory constants (Ki) for the disappearance of Diltiazem, with Desacetyl Diltiazem (M1) showing a Ki of 608 µM. In another in vitro model using rat jejunum, Diltiazem was rapidly deacetylated to Desacetyl Diltiazem. This study also showed that Desacetyl Diltiazem is subject to efflux mediated by P-glycoprotein (P-gp), with its transport from the serosal to the luminal compartment being 6- to 7-fold higher than in the reverse direction.

Table 3: Comparative Pharmacokinetic Parameters in Non-Human Models

ParameterDiltiazemThis compoundModelFindingCitation
Systemic Clearance (CL)SmallerLargerRabbitMetabolite is cleared more rapidly from systemic circulation. deepdyve.com
Volume of Distribution (Vdss)SmallerLargerRabbitMetabolite is more widely distributed into tissues. deepdyve.com
P-glycoprotein (P-gp) Interaction-SubstrateRat Jejunum (In Vitro)Subject to P-gp mediated efflux.
Metabolite Inhibition (Ki)-608 µMRat Hepatocytes (In Vitro)Inhibits parent drug biotransformation.

Q & A

Basic: What are the recommended analytical methods for identifying and quantifying Desacetyl Diltiazem HCl in biological matrices?

Answer:
this compound, a major metabolite of Diltiazem, is best analyzed using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection. Key parameters include:

  • Column type : C18 reverse-phase columns (e.g., 250 mm × 4.6 mm, 5 µm particle size) .
  • Mobile phase : Phosphate buffer (pH 3.0–5.0) mixed with acetonitrile or methanol in gradient elution modes .
  • Detection : UV at 237–254 nm or tandem mass spectrometry (LC-MS/MS) for enhanced specificity .
    Sample preparation often involves protein precipitation or solid-phase extraction to isolate the metabolite from plasma or urine .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

Answer:
Discrepancies in half-life, bioavailability, or metabolic clearance rates may arise from variations in experimental design:

  • Species-specific metabolism : Rodent models may overestimate hepatic clearance compared to human hepatocytes .
  • Dose-dependent kinetics : Non-linear pharmacokinetics at high doses can skew results; validate linearity ranges during method development .
  • Analytical validation : Adhere to ICH Q2(R1) guidelines for precision, accuracy, and matrix effects to ensure reproducibility .
    Cross-referencing studies using standardized protocols (e.g., WHO guidelines for bioanalytical method validation) minimizes variability .

Basic: What synthetic pathways are documented for this compound, and how is purity optimized?

Answer:
this compound is typically derived via enzymatic or chemical hydrolysis of Diltiazem HCl. Key steps include:

  • Hydrolysis : Use esterase enzymes or alkaline conditions (pH 9–10) to cleave the acetyl group .
  • Purification : Recrystallization from ethanol-water mixtures or preparative HPLC to achieve >98% purity .
  • Characterization : Confirm structure via NMR (¹H/¹³C) and high-resolution MS, with residual solvents quantified per USP standards .

Advanced: What in vitro models are most predictive of this compound’s in vivo metabolic interactions?

Answer:

  • Hepatocyte co-cultures : Primary human hepatocytes with cytochrome P450 (CYP3A4) inhibitors/inducers assess metabolism and drug-drug interactions .
  • Microsomal stability assays : Incubate with liver microsomes to quantify NADPH-dependent clearance rates .
  • Permeability studies : Caco-2 cell monolayers evaluate intestinal absorption and efflux transporter (e.g., P-gp) effects .
    Data should be normalized to protein content and validated against clinical pharmacokinetic profiles .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Answer:
Follow ICH Q1A guidelines for stress testing:

  • Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Photostability : Expose to 1.2 million lux-hours UV/visible light; quantify photodegradants .
  • Solution stability : Test pH 1–9 buffers at 25°C; use kinetic modeling to predict shelf-life .

Advanced: What strategies mitigate matrix effects when quantifying this compound in complex biological samples?

Answer:

  • Matrix-matched calibration : Prepare standards in analyte-free biological fluid (e.g., plasma) .
  • Internal standardization : Use deuterated analogs (e.g., Desacetyl Diltiazem-d4) to correct for ion suppression in LC-MS .
  • Post-column infusion : Identify ion suppression zones by co-infusing analyte during blank matrix runs .

Basic: How to conduct a systematic literature review on this compound’s pharmacological role?

Answer:

  • Databases : Search PubMed, Embase, and Web of Science using MeSH terms like “Diltiazem/metabolism” and “pharmacokinetics” .
  • Inclusion criteria : Prioritize peer-reviewed studies with validated methods (e.g., ICH-compliant assays) .
  • Data extraction : Tabulate parameters (e.g., AUC, Cmax, t½) and note species, doses, and analytical limits .

Advanced: What computational tools predict this compound’s binding affinity to calcium channels?

Answer:

  • Molecular docking : Use AutoDock Vina with L-type calcium channel crystal structures (PDB ID: 6JPA) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Train on analogs’ IC50 data to forecast potency .

Basic: What ethical and safety protocols apply when handling this compound in the lab?

Answer:

  • Safety Data Sheets (SDS) : Follow OSHA guidelines for PPE (gloves, lab coats) and ventilation .
  • Waste disposal : Neutralize acidic/basic residues before incineration per EPA regulations .
  • Institutional approval : Submit protocols for animal/human studies to ethics committees .

Advanced: How do polymorphic CYP enzymes affect this compound’s metabolic clearance in diverse populations?

Answer:

  • Genotype-phenotype studies : Screen for CYP2D6/3A4 variants (e.g., *1/*2 vs. *4/*5) using PCR-RFLP .
  • Population PK modeling : Use NONMEM to simulate exposure differences in slow vs. rapid metabolizers .
  • Clinical correlation : Compare plasma levels in patients with pharmacogenetic databases like PharmGKB .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.